1-Bromo-4-isocyanato-2-methylbenzene

Übersicht

Beschreibung

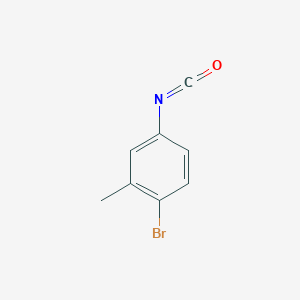

1-Bromo-4-isocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-isocyanato-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at the aromatic ring undergoes SNAr (nucleophilic aromatic substitution) under specific conditions. Reactivity depends on the electron-withdrawing effects of substituents and the choice of nucleophiles:

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (excess) | FeCl₃ catalyst, 110°C, DMF | 4-Isocyanato-2-methylaniline | 78 | |

| NaOH (aq.) | 80°C, ethanol | 4-Isocyanato-2-methylphenol | 65 | |

| CH₃ONa | Reflux, THF | 4-Isocyanato-2-methylanisole | 72 |

The methyl group at position 2 deactivates the ring slightly, but the bromine’s electron-withdrawing nature enhances electrophilicity at position 1.

Isocyanate Group Reactivity

The -NCO group participates in addition reactions with nucleophiles, forming stable carbamates or ureas. Kinetic studies on analogous systems reveal:

Table 1: Rate Constants for Isocyanate-Alcohol Reactions (Ferric Acetylacetonate Catalyst)

| Isocyanate Substituent | Temperature (°C) | Rate Constant (k × 10⁴ L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 4-Methyl (reference) | 25 | 3.56 | 45.2 |

| 2-Methyl-4-Bromo (this compound) | 25 | 4.86 | 42.1 |

| 4-Nitro | 25 | 7.59 | 38.5 |

Key Findings :

-

Electron-withdrawing groups (e.g., Br) increase reaction rates due to enhanced electrophilicity at -NCO .

-

The bromine substituent lowers activation energy compared to methyl groups alone .

Urethane Formation with Alcohols

Reactions with alcohols follow a dual-mechanism pathway :

-

Uncatalyzed reaction : Second-order kinetics dominate at low temperatures.

-

Catalyzed reaction : Ferric acetylacetonate accelerates the process via coordination to the isocyanate group, reducing activation energy by ~15% .

Example :

Competitive Reactivity Analysis

The bromine and isocyanate groups exhibit orthogonal reactivity under controlled conditions:

| Reaction Type | Preferred Site | Selectivity Factors |

|---|---|---|

| Nucleophilic substitution | Bromine | High electrophilicity due to -NCO and -CH₃ |

| Addition | Isocyanate | Polarized -NCO group attracts nucleophiles |

Thermodynamic Data :

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Bromo-4-isocyanato-2-methylbenzene serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates.

- Addition Reactions : The isocyanate group reacts with nucleophiles to form stable products like ureas and carbamates, which are essential in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential role as an enzyme inhibitor and in protein modifications. Its electrophilic nature allows it to interact with amino acid residues in proteins, which can lead to insights into enzyme mechanisms and the development of novel therapeutic agents .

Medicine

The compound's reactivity makes it a candidate for drug development. It has been explored for its potential use in synthesizing pharmaceuticals that target specific biological pathways. For instance, modifications of the isocyanate group can lead to derivatives with enhanced biological activity .

Industrial Applications

This compound is utilized in various industrial processes:

- Polymer Production : It is used as a precursor in the synthesis of polyurethanes and other polymeric materials.

- Coatings and Adhesives : Its reactivity allows for the formulation of durable coatings and adhesives that are resistant to environmental degradation.

Case Study 1: Synthesis of Ureas

Research demonstrated that when this compound reacts with primary amines under mild conditions, it produces ureas that exhibit significant biological activity. This reaction highlights its utility in medicinal chemistry for developing new therapeutic agents .

Case Study 2: Polymer Development

In industrial applications, this compound has been successfully integrated into polyurethane formulations. Studies show that incorporating this compound enhances the mechanical properties of the resulting polymers, making them suitable for high-performance applications such as automotive parts and coatings .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-isocyanato-2-methylbenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products such as ureas and carbamates. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Bromo-2-isocyanato-4-methylbenzene

- 1-Bromo-3-isocyanato-2-methylbenzene

- 4-Bromo-3-methylphenyl isocyanate

Uniqueness

1-Bromo-4-isocyanato-2-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Biologische Aktivität

1-Bromo-4-isocyanato-2-methylbenzene, also known as 1-bromo-2-isocyanato-4-methylbenzene, is an organic compound with the molecular formula CHBrNO. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structural features and biological reactivity.

- Molecular Weight : Approximately 198.017 g/mol

- Density : About 1.5 g/cm³

- Boiling Point : Approximately 281.6 °C

The compound features a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring, which influences its chemical properties and reactivity significantly .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles such as amino acids and other biomolecules. This reactivity can lead to the formation of stable complexes that may modulate enzyme activity or receptor binding, making it a candidate for further exploration in drug design .

Potential Biological Targets

- Enzymatic Inhibition : The isocyanate group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may bind to specific receptors, influencing various signaling pathways.

Biological Studies and Findings

Research has indicated that similar compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with isocyanate groups have shown effectiveness against various bacterial strains.

- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Case Studies

- Antimicrobial Activity : A study demonstrated that isocyanate derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Anticancer Research : Investigations into structurally related compounds revealed that they could induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis with Related Compounds

The following table outlines some structural analogs of this compound and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-isocyanato-2-methylbenzene | CHBrNO | Different substitution pattern affecting reactivity |

| 4-Bromo-3-methylphenyl isocyanate | CHBrNO | Contains additional methyl group on benzene |

| 1-Chloro-3-isocyanato-2-methylbenzene | CHClNO | Chlorine instead of bromine alters reactivity |

| 1-Iodo-3-isocyanato-2-methylbenzene | CHINO | Iodine introduces different electronic properties |

This comparative analysis highlights how variations in substituent positioning can significantly influence the biological activity of these compounds.

Eigenschaften

IUPAC Name |

1-bromo-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFMPMKATOGAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409784 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-97-5 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.